

Application Notes and Protocols for Developing Stable Formulations of Tenofovir Amibufenamide

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Compound of Interest		
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Application Note: Strategies for Stabilizing Tenofovir Amibufenamide in Research Formulations

Introduction

Tenofovir Amibufenamide (TMF), codenamed HS-10234, is a novel phosphoramidate prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor.[1] TMF is used in the treatment of chronic hepatitis B (CHB) and, like its predecessor Tenofovir Alafenamide (TAF), it is designed for more efficient intracellular delivery of the active drug, Tenofovir, compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).[1] Structurally, TMF is a methylated derivative of TAF, a modification that enhances its lipophilicity and plasma stability.[2][3] This improved stability is crucial for achieving targeted delivery to hepatocytes and minimizing systemic exposure to Tenofovir.[4]

However, as a phosphoramidate prodrug, TMF is susceptible to chemical degradation, primarily through hydrolysis of the phosphoramidate and ester bonds. This instability presents a significant challenge in the development of stable research and clinical formulations. The rate of this degradation is highly dependent on environmental factors such as pH, temperature, and moisture. Therefore, a thorough understanding of TMF's physicochemical properties and degradation pathways is essential for developing robust and effective formulations.



Physicochemical Properties

A summary of the known physicochemical properties of **Tenofovir Amibufenamide** is presented below. This data serves as the foundation for designing appropriate pre-formulation and formulation strategies.

Property Value		Reference
Chemical Name	Isopropyl (2S)-2-[[[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate	[5]
Molecular Formula	C22H31N6O5P	[6]
Molecular Weight	490.49 g/mol	[6]
Appearance	Off-white to light yellow solid	[5]
Solubility	In DMSO: 200 mg/mL (407.76 mM)	[6][7]
Storage	Store at 4°C under nitrogen	[5]
In-solution Stability	In solvent at -80°C for 6 months; -20°C for 1 month (stored under nitrogen)	[5]

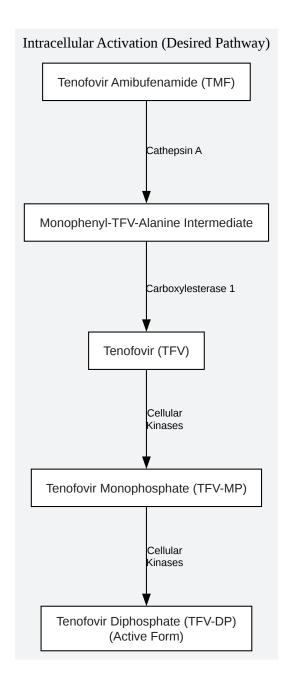
Metabolic Activation and Degradation Pathway

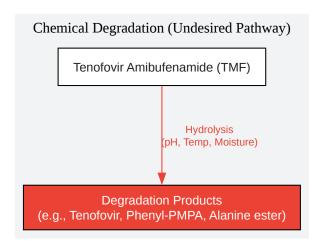
TMF's therapeutic action relies on its intracellular conversion to the active diphosphate form of Tenofovir (TFV-DP). This process is initiated by enzymes predominantly expressed in hepatocytes, such as carboxylesterase and cathepsin A, which hydrolyze the prodrug moiety. [4] This targeted activation is key to its efficacy and improved safety profile.

However, the same chemical bonds that are cleaved enzymatically inside the cell are also susceptible to non-enzymatic chemical hydrolysis outside the target cells, which constitutes the primary degradation pathway. For the closely related TAF, hydrolysis is a major stability



concern, particularly in acidic conditions.[2] Understanding this degradation pathway is critical for selecting appropriate stabilizing excipients.







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Metabolic activation vs. chemical degradation of TMF.

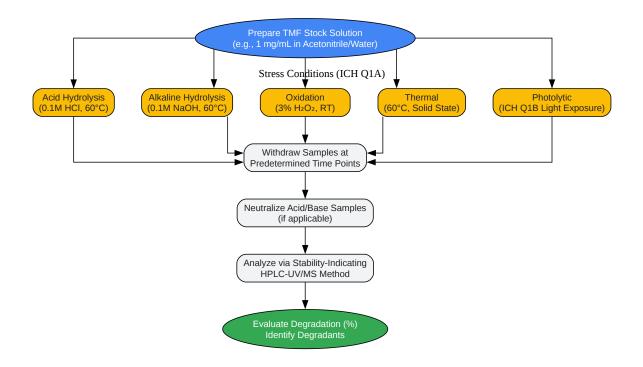
Experimental Protocols

The following protocols provide a systematic approach to characterizing the stability of **Tenofovir Amibufenamide** and developing a stable formulation for research purposes. These protocols are based on established methodologies for similar prodrugs and adhere to ICH quidelines.

Protocol 1: Forced Degradation (Stress Testing) of Tenofovir Amibufenamide

Forced degradation studies are essential to identify the likely degradation products and understand the intrinsic stability of the drug substance.[8] This information is crucial for developing a stability-indicating analytical method. The studies should be conducted according to ICH Q1A(R2) guidelines.[9]





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Workflow for forced degradation studies of TMF.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of TMF at a concentration of 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water.[2]
- Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[2]



- Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.[2]
- Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature. Withdraw aliquots at specified time points.[2]
- Thermal Degradation: Store the solid TMF powder in a controlled temperature oven at 60°C. [2] Periodically dissolve a weighed amount of the powder for analysis.
- Photolytic Degradation: Expose the TMF solution and solid powder to light providing an
 overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet
 energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A
 control sample should be kept in the dark.
- Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV/MS). Quantify the amount of TMF remaining and identify major degradation products.

Data Presentation:

Stress Condition	Reagent/ Condition	Duration	Temperat ure	% TMF Remainin g	No. of Degradan ts	Major Degradan t (RT/m/z)
Control	None	24h	RT			
Acid Hydrolysis	0.1 M HCl	24h	60°C			
Alkaline Hydrolysis	0.1 M NaOH	24h	60°C			
Oxidation	3% H ₂ O ₂	24h	RT			
Thermal (Solid)	Dry Heat	7 days	60°C	-		
Photolytic (Solution)	ICH Q1B	-	RT	-		



Protocol 2: Development of a Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate and quantify TMF from its degradation products.

Methodology:

- Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm) is a suitable starting point.[11]
- Mobile Phase Optimization: Start with a gradient elution using a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) as Mobile Phase A and an organic solvent like acetonitrile as Mobile Phase B.[11] The gradient should be optimized to achieve good resolution between the TMF peak and all peaks generated during the forced degradation studies.
- Detection: Use a PDA detector to monitor the elution at a wavelength of approximately 260 nm, which is common for Tenofovir and its derivatives.[12]
- Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation product peaks do not interfere with the TMF peak.

Data Presentation:

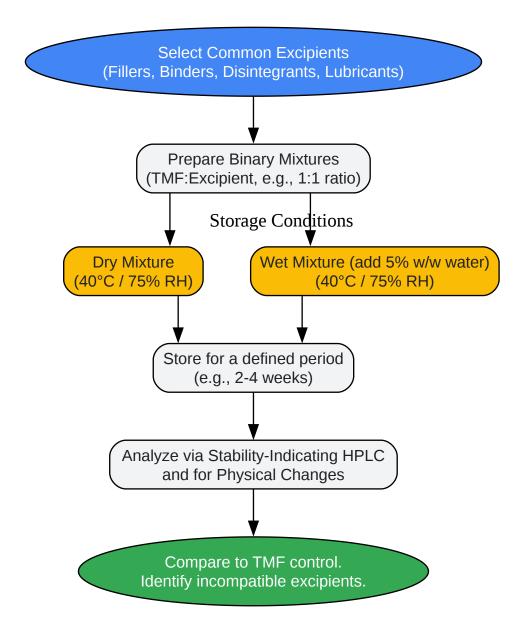


Parameter	Optimized Condition
Column	Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase A	0.1% Trifluoroacetic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	e.g., 5% to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	260 nm
Injection Volume	10 μL
Retention Time (TMF)	To be determined

Protocol 3: Excipient Compatibility Studies

This protocol is designed to screen for potential chemical incompatibilities between TMF and common pharmaceutical excipients used in solid dosage forms.





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Workflow for TMF-excipient compatibility screening.

Methodology:

- Excipient Selection: Select a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).
- Sample Preparation: Prepare binary mixtures of TMF and each excipient, typically in a 1:1 ratio by weight. Prepare two sets of samples: one dry mix and one "wet" mix where a small amount of water (e.g., 5% w/w) is added to accelerate potential interactions.[13]

Methodological & Application





- Controls: Prepare samples of TMF alone under the same conditions to serve as controls.
- Storage: Place the samples in sealed vials and store them under accelerated stability conditions (e.g., 40°C / 75% RH) for a period of 2 to 4 weeks.[13]
- Analysis: After the storage period, analyze the samples.
 - Physical Observation: Note any changes in color, caking, or liquefaction.[13]
 - Chemical Analysis: Assay the samples using the validated stability-indicating HPLC method to determine the percentage of TMF remaining and the formation of any new degradation products.
- Evaluation: An excipient is considered incompatible if it causes significant degradation of TMF (e.g., >5% loss of assay) or the appearance of significant new degradation peaks compared to the control.

Data Presentation:



Excipie nt	Categor y	Ratio (Drug:E xcipient)	Storage Conditi on	Physica I Appeara nce	% TMF Remaini ng	Degrada tion Product s	Compati bility
Control (TMF only)	-	-	40°C/75 % RH (Wet)	No Change	99.5%	None	-
Lactose Monohyd rate	Diluent	1:1	40°C/75 % RH (Wet)				
Microcrys talline Cellulose	Diluent/Bi nder	1:1	40°C/75 % RH (Wet)	_			
Croscar mellose Sodium	Disintegr ant	1:1	40°C/75 % RH (Wet)	_			
Magnesi um Stearate	Lubricant	1:1	40°C/75 % RH (Wet)	-			
Dibasic Sodium Phosphat e	pH Modifier	1:1	40°C/75 % RH (Wet)	-			
Citric Acid	pH Modifier	1:1	40°C/75 % RH (Wet)	-			

Protocol 4: Formal Stability Testing of the Final Formulation

Once a lead formulation is developed using compatible excipients, its long-term stability must be evaluated according to ICH Q1A(R2) guidelines.[14]



Methodology:

- Batch Preparation: Manufacture at least three primary batches of the final TMF formulation.

 The manufacturing process should simulate the process intended for larger-scale production.
- Packaging: Package the formulation in the container-closure system proposed for research or clinical use.
- Storage: Place the batches into stability chambers maintained at the conditions specified by ICH guidelines.
- Testing: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and test them for key quality attributes, including appearance, assay of TMF, degradation products/impurities, dissolution (if applicable), and moisture content.

Data Presentation: ICH Stability Study Conditions

Study	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

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